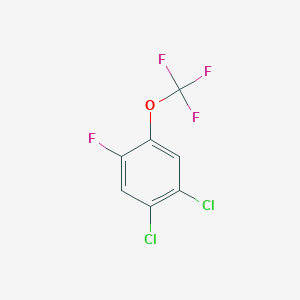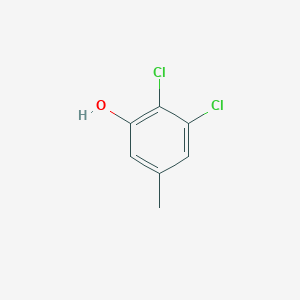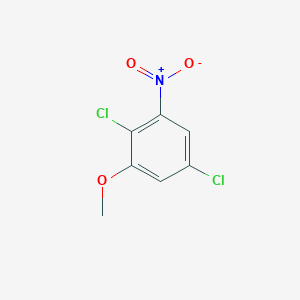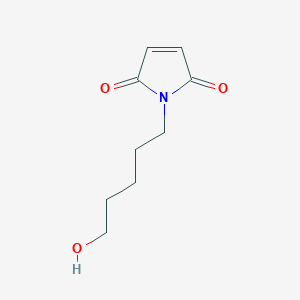
N-(5-hydroxypentyl)maleimide
描述
N-(5-Hydroxypentyl)maleimide is a non-cleavable linker used in the synthesis of antibody-drug conjugates. This compound is essential in producing various antibody-drug conjugates, such as Gemcitabine-O-Si(di-iso)-O-Mc . It is known for its stability and ability to form strong covalent bonds with antibodies, making it a valuable tool in targeted drug delivery systems.
作用机制
Target of Action
N-(5-hydroxypentyl)maleimide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore the specific cancer cells that the ADC is designed to target .
Mode of Action
This compound acts as a non-cleavable linker in ADCs . It connects the antibody, which recognizes and binds to specific proteins on the surface of cancer cells, with the cytotoxic drug . This allows the cytotoxic drug to be selectively delivered to cancer cells, thereby reducing damage to healthy cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of the ADCs . Once the ADC binds to its target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The specific pathways affected would depend on the nature of the cytotoxic drug used in the ADC .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the properties of the ADC of which it is a part . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody and the cytotoxic drug, as well as the linker itself .
Result of Action
The result of the action of this compound is the selective delivery of a cytotoxic drug to cancer cells, leading to their death while minimizing harm to healthy cells . This is achieved through its role as a linker in ADCs .
Action Environment
The action of this compound, as part of an ADC, can be influenced by various environmental factors. These could include the presence of the target protein on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue
生化分析
Biochemical Properties
N-(5-hydroxypentyl)maleimide is known to participate in biochemical reactions involving proteins. It undergoes a Michael addition reaction with thiolate, a nucleophile present in cysteine residues of proteins . This maleimide-thiol chemistry is utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing . N-substituted maleimides, including this compound, have also been reported to inhibit monoglyceride lipase, an enzyme involved in lipid metabolism .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an ADC linker. As part of an ADC, it can influence cell function by delivering cytotoxic drugs to target cells . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are largely dependent on the particular cytotoxic drug attached to the ADC.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with thiolate groups on proteins. This reaction forms a strong carbon-sulfur bond, effectively linking the protein to the maleimide . In the context of ADCs, this allows for the specific targeting of cells expressing the protein recognized by the antibody component of the ADC .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that N-substituted maleimides can inhibit monoglyceride lipase, suggesting a potential role in lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be largely determined by its incorporation into ADCs. The ADCs are typically designed to be recognized and internalized by specific cells, which would influence the distribution of this compound .
Subcellular Localization
As part of an ADC, it would likely be localized wherever the ADC is internalized and processed within the cell .
准备方法
Synthetic Routes and Reaction Conditions: N-(5-Hydroxypentyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of N-methoxycarbonylmaleimide with 5-hydroxypentylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions: N-(5-Hydroxypentyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiol groups to form stable thioether linkages, which are crucial in the formation of antibody-drug conjugates.
Oxidation and Reduction Reactions: These reactions can modify the hydroxyl group on the pentyl chain, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thiol Reagents: Used in substitution reactions to form thioether linkages.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the hydroxyl group.
Reducing Agents: Such as sodium borohydride, used to reduce the hydroxyl group.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex molecules .
科学研究应用
N-(5-Hydroxypentyl)maleimide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Industry: It is used in the production of advanced materials and coatings.
相似化合物的比较
N-ethylmaleimide: Another maleimide derivative used in similar applications but with different reactivity and stability profiles.
N-methylmaleimide: Known for its use in cross-linking proteins and peptides.
Uniqueness: N-(5-Hydroxypentyl)maleimide is unique due to its non-cleavable nature and the presence of a hydroxyl group on the pentyl chain. This structural feature enhances its reactivity and stability, making it more suitable for certain applications compared to other maleimide derivatives .
属性
IUPAC Name |
1-(5-hydroxypentyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZONIKDWSRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



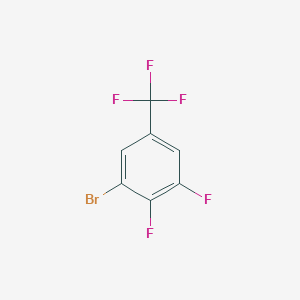
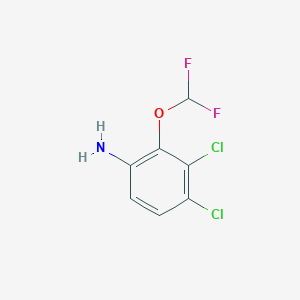
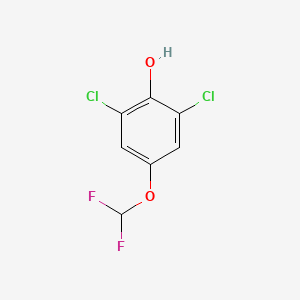
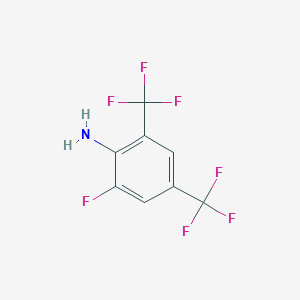
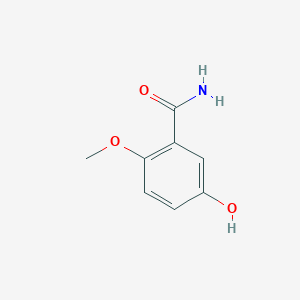
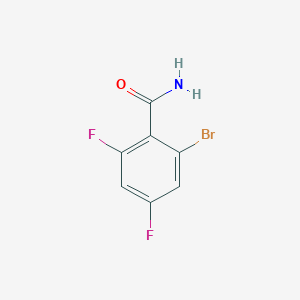
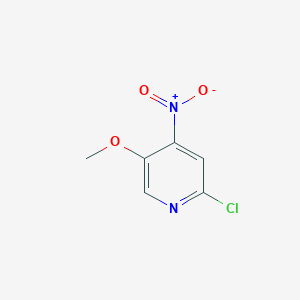

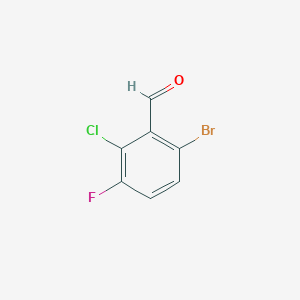
![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)
